molecular formula C17H12N4O B567712 5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole CAS No. 1314406-47-7

5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole

Cat. No.: B567712
CAS No.: 1314406-47-7
M. Wt: 288.31
InChI Key: NSCYSEFDJMLCEB-UHFFFAOYSA-N
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Description

5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole is a heterocyclic compound that belongs to the class of tetrazoles It is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole typically involves the reaction of 3-(1-naphthyloxy)benzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylamine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Naphthalen-1-yloxyphenyl)-2H-tetrazole
  • 3-(1-Naphthyloxy)-1,2-propanediol
  • 2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate

Uniqueness

5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-naphthalen-1-yloxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-9-15-12(5-1)6-4-10-16(15)22-14-8-3-7-13(11-14)17-18-20-21-19-17/h1-11H,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCYSEFDJMLCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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